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Compound of Interest

Compound Name: Diflufenican

Cat. No.: B1670562

Spectroscopic Analysis of Diflufenican: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in various crops.
[1] Its chemical formula is C19H11FsN202 and the IUPAC name is N-(2,4-difluorophenyl)-2-[3-
(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[2] The molecular weight of Diflufenican is
394.3 g/mol . A thorough understanding of its spectroscopic properties is essential for its
identification, characterization, and quality control in agrochemical formulations and
environmental samples. This guide provides a detailed overview of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Diflufenican, along with
experimental protocols for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Diflufenican.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.45 d 1H Pyridine-H
8.20 d 1H Pyridine-H
7.95 m 1H Phenyl-H
7.60 m 1H Phenoxy-H
7.50 m 1H Phenoxy-H
7.35 m 1H Phenyl-H
7.25 m 1H Phenoxy-H
7.15 dd 1H Pyridine-H
7.05 m 1H Phenyl-H
6.90 m 1H Phenoxy-H

Note: This is a representative 'H NMR data table based on the structure of Diflufenican. Actual
chemical shifts may vary depending on the solvent and experimental conditions.

13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Assignment
164.5 C=0 (Amide)
160.0 (dd) C-F (Phenyl)
157.5 (dd) C-F (Phenyl)
155.0 C-O (Pyridine)
152.0 C-O (Phenoxy)
141.0 C (Pyridine)
133.0 (d) C-CFs (Phenoxy)
131.0 CH (Pyridine)
130.0 CH (Phenoxy)
128.0 CH (Phenyl)
125.0 (q) CFs

123.0 CH (Phenoxy)
120.0 C (Pyridine)
118.0 CH (Phenoxy)
115.0 CH (Phenoxy)
112.0 (dd) CH (Phenyl)
105.0 (t) CH (Phenyl)

Note: This is a representative 13C NMR data table based on publicly available spectra and the
structure of Diflufenican.[2] Actual chemical shifts and multiplicities (d = doublet, t = triplet, q =
quartet, dd = doublet of doublets) may vary.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Medium N-H Stretch (Amide)
3000 - 3100 Medium Aromatic C-H Stretch
1650 - 1680 Strong C=0 Stretch (Amide)
1580 - 1620 Strong C=C Stretch (Aromatic)
1200 - 1300 Strong C-0O Stretch (Ether)
1100 - 1200 Strong C-F Stretch

1000 - 1100 Strong C-N Stretch

Note: This table represents typical IR absorption bands for the functional groups present in

Diflufenican.[3][4]

Mass Spectrometry (M) @@

m/z Relative Intensity (%) Assignment

394 100 [M]* (Molecular lon)
249 80 [M - C7H4F30]*

145 60 [C7HaF30]*

129 40 [CeH3F2N]*

127 50 [CeHaF2]*

Note: This is a representative mass fragmentation pattern for Diflufenican under Electron

lonization (EI). The fragmentation pattern can vary with the ionization technique used.

Experimental Protocols
NMR Spectroscopy

e Sample Preparation:

o For *H NMR, accurately weigh 5-25 mg of Diflufenican.[5]
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o For 3C NMR, accurately weigh 50-100 mg of Diflufenican.[5]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, DMSO-ds) in a clean, dry NMR tube.[5][6]

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.[5]

o Filter the solution if any particulate matter is present.[6]

e Instrument Parameters (Example for a 500 MHz Spectrometer):

o 'H NMR:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30").

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30).

Number of Scans: 1024 or more (due to lower natural abundance).

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.
» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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[e]

Phase correct the spectrum.

(¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o

Integrate the peaks in the *H NMR spectrum.

[¢]

Perform peak picking for both *H and 13C spectra.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of solid Diflufenican powder directly onto the ATR crystal.[4]

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters:
o Scan Range: 4000-400 cm~1,[7]
o Resolution: 4 cm™1,
o Number of Scans: 16-32.

o A background spectrum of the clean ATR crystal should be collected before analyzing the
sample.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o ldentify and label the major absorption bands.

Mass Spectrometry (LC-MS/MS)

o Sample Preparation (QUEChERS Method):
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[e]

This method is suitable for extracting pesticides from complex matrices like soil or food.[8]

[9]

[e]

Homogenize the sample (e.g., 10 g).

(¢]

Add acetonitrile and appropriate salts (e.g., MgSOa4, NaCl) and shake vigorously.[8]

[¢]

Centrifuge the sample to separate the layers.

[¢]

Take an aliquot of the acetonitrile supernatant for cleanup.[8]

[e]

Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture
(e.g., PSA, C18) to remove interferences.

[e]

Centrifuge again and collect the supernatant for analysis.

e LC-MS/MS Instrument Parameters (Example):
o Liquid Chromatography (LC):
» Column: C18 reversed-phase column.

= Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1%
formic acid.

= Flow Rate: 0.3-0.5 mL/min.
» [njection Volume: 5-10 L.
o Mass Spectrometry (MS):
» |onization Mode: Electrospray lonization (ESI), positive or negative mode.[10][11]

= Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan
for identification.

» Precursor lon (for MRM): m/z 395.1 [M+H]*.
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» Collision Energy: Optimized for the specific instrument and precursor ion to generate

characteristic product ions.

» Data Processing:

o Identify the peak corresponding to Diflufenican based on its retention time and specific

mass transitions (in MRM mode).

o For quantitative analysis, generate a calibration curve using standards of known

concentrations.

Visualization of Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of Diflufenican.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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